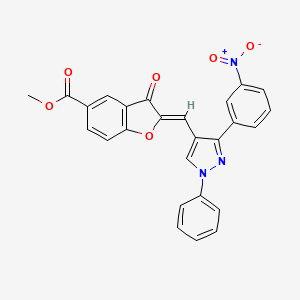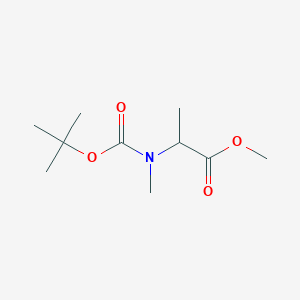
Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a chemical compound with the molecular weight of 217.27 . It is also known as "methyl N-(tert-butoxycarbonyl)-N-methylalaninate" . It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of this compound involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, followed by the addition of sodium borohydride. The separated organic layer is then washed with hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine successively, and dried over magnesium sulfate. Evaporation of the solvent yields the compound as an oil.Molecular Structure Analysis
The InChI code for this compound is "1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a yellow to brown liquid . It has a molecular weight of 217.27 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
This compound plays a crucial role in the synthesis of N-t-butoxycarbonyl derivatives, offering a practical method for preparing these derivatives under mild conditions. The derivatives are valuable for their stability and reactivity in various organic synthesis applications. For example, di-t-butyl dicarbonate reacts with amino-acid esters to form N-t-butoxycarbonyl derivatives, showcasing the compound's utility in modifying amino acids for further chemical transformations (Tarbell, Yamamoto, & Pope, 1972).
Biofuel Production
In biofuel research, derivatives of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate have been explored for the synthesis of pentanol isomers. These isomers are considered potential biofuel candidates due to their energy content and compatibility with existing fuel infrastructure. Metabolic engineering approaches have been employed to enhance the microbial production of such isomers, demonstrating the compound's relevance in renewable energy research (Cann & Liao, 2009).
Solubility and Solvent Effects
The solubility characteristics of compounds related to methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate in various solvents have been extensively studied. Such research aids in understanding the solution behavior of complex molecules, which is critical for their purification and application in different chemical processes (Zhu et al., 2019).
Polymerization Catalysts
The compound's derivatives are used in polymer science, particularly in improving the performance of polymerization catalysts. For example, studies have shown that certain phenols can effectively trap "free" trimethylaluminum in methylalumoxane solutions, enhancing the productivity and properties of polymers produced using metallocene and post-metallocene catalysts (Busico et al., 2003).
Carbon Dioxide Capture
Research into carbon dioxide capture technologies has also benefited from the use of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate derivatives. These compounds serve as absorbents in systems designed to reduce CO2 emissions, highlighting their importance in addressing climate change and promoting environmental sustainability (Barzagli et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXSDTVMDEILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822769.png)
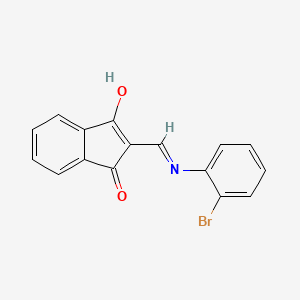
![5-Chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2822771.png)
![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)
![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)
![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)
![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)
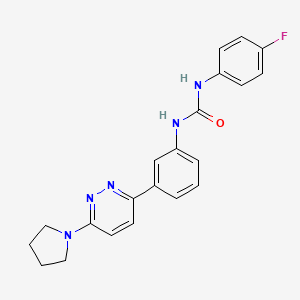
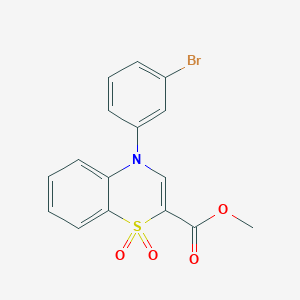
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)
